2-Bromo-6-chloro-5-(trifluoromethyl)pyridin-3-amine
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Overview
Description
2-Bromo-6-chloro-5-(trifluoromethyl)pyridin-3-amine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, chlorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-5-(trifluoromethyl)pyridin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a pyridine derivative followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong halogenating agents and catalysts to achieve the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Industrial methods also focus on minimizing waste and optimizing the use of reagents to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-5-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Halogenating Agents: For substitution reactions, reagents like N-bromosuccinimide (NBS) and thionyl chloride (SOCl2) are commonly used.
Catalysts: Palladium-based catalysts are often employed in coupling reactions.
Solvents: Organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are frequently used to dissolve reactants and facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can produce a range of halogenated derivatives.
Scientific Research Applications
2-Bromo-6-chloro-5-(trifluoromethyl)pyridin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to disrupt biological processes in pests.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-5-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can bind to its target, altering its activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Similar structure but lacks the bromine atom.
2-Bromo-5-chlorobenzotrifluoride: Contains a benzene ring instead of a pyridine ring.
2-Chloro-5-(trifluoromethyl)pyridine: Similar but lacks the amino group.
Uniqueness
2-Bromo-6-chloro-5-(trifluoromethyl)pyridin-3-amine is unique due to the combination of its substituents, which confer distinct chemical properties. The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, enhances its reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C6H3BrClF3N2 |
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Molecular Weight |
275.45 g/mol |
IUPAC Name |
2-bromo-6-chloro-5-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C6H3BrClF3N2/c7-4-3(12)1-2(5(8)13-4)6(9,10)11/h1H,12H2 |
InChI Key |
ATWXYPORSWIWDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1N)Br)Cl)C(F)(F)F |
Origin of Product |
United States |
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